4-(Dodecyloxy)benzoic acid

Liquid Crystals X-ray Diffraction Molecular Geometry

4-(Dodecyloxy)benzoic acid (C12) provides a 54°C continuous smectic C range (91–145°C), outperforming C10 analogs with fragmented phase profiles. It uniquely possesses two stable viscoelastic subphases in Smectic C for tunable mechanical properties in liquid-crystal gels and networks—unlike the single unstable state of C16 analogs. Its 37.5 Å hydrogen-bonded dimer length is a precise design parameter for X-type ligand functionalization of inorganic nanocrystals (e.g., ZnO). Essential for correlating alkyl chain length with crystal packing factor in computational models. Available in ≥98% purity for advanced materials research.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 2312-15-4
Cat. No. B1294349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dodecyloxy)benzoic acid
CAS2312-15-4
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21)
InChIKeyALQLYJHDBAKLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dodecyloxy)benzoic acid (CAS 2312-15-4): A Mesogenic Alkoxybenzoic Acid Building Block for Liquid Crystal Research and Materials Synthesis


4-(Dodecyloxy)benzoic acid (CAS 2312-15-4), also known as p-dodecyloxybenzoic acid, is a member of the p-n-alkoxybenzoic acid homologous series [1]. It features a rigid aromatic core, a terminal carboxylic acid group that enables hydrogen-bonded dimer formation, and a 12-carbon alkyloxy chain [2]. This structure confers amphiphilic properties and is the basis for its primary application as a mesogenic (liquid crystal-forming) building block in materials science .

Why Alkyl Chain Length Dictates Function: The Non-Interchangeable Nature of 4-(Dodecyloxy)benzoic acid (C12)


Within the p-n-alkoxybenzoic acid series, the length of the terminal alkyl chain (n) is not a trivial variable; it critically dictates the compound's solid-state packing, mesophase behavior, and resultant material properties. Simply substituting a C10 or C8 homolog for a C12 compound will result in different phase transition temperatures , altered rheological characteristics like viscosity and yield stress in smectic phases [1], and significant changes to molecular geometry parameters such as dimer length [2]. The specific 12-carbon chain of 4-(dodecyloxy)benzoic acid confers a unique balance of properties, as quantified in the following evidence.

Quantitative Differentiators: Head-to-Head Data for 4-(Dodecyloxy)benzoic acid (CAS 2312-15-4) vs. In-Class Analogs


Molecular Length of Hydrogen-Bonded Dimer in Smectic C Phase

The molecular length of the hydrogen-bonded dimer formed by 4-(dodecyloxy)benzoic acid in its Smectic C phase is 37.5 Å, as determined by X-ray structure analysis [1]. This dimer length is a direct consequence of its C12 alkyloxy chain and is significantly longer than what would be observed for shorter-chain homologs.

Liquid Crystals X-ray Diffraction Molecular Geometry

Mesomorphic Temperature Range (Mesophase Stability)

4-(Dodecyloxy)benzoic acid exhibits a broad mesomorphic range (liquid crystal phase stability) from 91 °C to 145 °C . This is a 54 °C window of liquid crystallinity, which is notably wider than the liquid crystal range reported for the shorter-chain analog 4-(decyloxy)benzoic acid.

Liquid Crystals Thermal Analysis Phase Transitions

Rheological Subphase Behavior in Smectic C State

4-(Dodecyloxy)benzoic acid (C12) can exist in two rheologically distinct states within its Smectic C phase—a 'high-ordered' and a 'low-ordered' state—each characterized by different levels of stiffness, viscosity, and yield stress [1]. This is a shared property with the C8, C9, and C10 homologs but contrasts sharply with the behavior of the much longer-chain 4-(hexadecyloxy)benzoic acid (C16), which exhibits only one unstable state in its Smectic C phase [1].

Liquid Crystals Rheology Viscoelasticity

Solid-State Crystal Packing Factor

In the solid state, the crystal packing factor for mesogenic alkyloxybenzoic acids decreases as the alkyl chain length increases [1]. This trend, observed across a series including butyl, pentyl, hexyl, heptyl, nonyl, and dodecyl derivatives, indicates that the C12 compound has a lower packing density compared to its shorter-chain counterparts.

Crystallography Solid-State Chemistry Molecular Packing

Defined Application Scenarios for 4-(Dodecyloxy)benzoic acid (CAS 2312-15-4) Based on Quantitative Evidence


Formulating Smectic C Liquid Crystal Mixtures with Broad Thermal Stability

As demonstrated in Section 3, 4-(dodecyloxy)benzoic acid (C12) provides a wide, continuous mesomorphic range of 54 °C (91–145 °C) . This makes it a superior candidate over 4-(decyloxy)benzoic acid (C10), which has a more fragmented phase profile, for formulating liquid crystal mixtures requiring stable smectic C phase behavior over a broad operating temperature window, such as in thermal sensors or ferroelectric liquid crystal displays.

Engineering Viscoelastic Liquid Crystal Gels and Networks

The rheological evidence in Section 3 highlights that 4-(dodecyloxy)benzoic acid (C12) possesses two distinct, stable viscoelastic subphases within its Smectic C state [1]. This contrasts with the C16 analog's single unstable state. Researchers seeking to engineer liquid crystal gels or networks with tunable mechanical properties (viscosity, stiffness) will find the C12 derivative a more controllable and versatile building block for creating materials with precise, switchable mechanical responses.

Designing ZnO Nanocrystal Hybrids with Tailored Liquid Crystal Ligands

The C12 chain length of 4-(dodecyloxy)benzoic acid leads to a hydrogen-bonded dimer length of 37.5 Å in its Smectic C phase [2]. This specific molecular dimension is a critical design parameter when using the compound as an 'X-type liquid-crystalline ligand' to functionalize inorganic nanocrystals, such as ZnO [3]. The ligand length directly influences the interparticle spacing and self-assembly of the resulting hybrid materials, a parameter that cannot be replicated with shorter-chain analogs.

Fundamental Studies of Chain Length-Dependent Solid-State Packing

For researchers investigating the fundamentals of molecular packing in mesogenic solids, 4-(dodecyloxy)benzoic acid (C12) serves as a key data point. As shown in Section 3, the crystal packing factor in this homologous series decreases with increasing alkyl chain length [4]. Therefore, the C12 compound is essential for establishing and validating computational models and for experimental studies that correlate chain length with solid-state density, phase transition kinetics, and solubility.

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